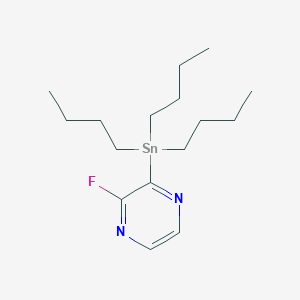

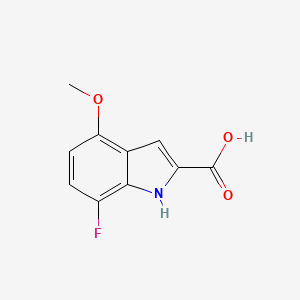

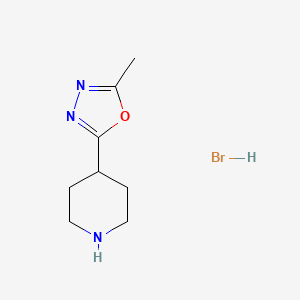

2-Fluoro-3-(tributylstannyl)pyrazine

カタログ番号 B2578153

CAS番号:

604785-91-3

分子量: 387.13

InChIキー: CPMUYXLMGZRVEH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Fluoro-3-(tributylstannyl)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that contains a fluorine atom and a tributylstannyl group.

科学的研究の応用

Synthesis and Derivative Formation

- The compound 2-Fluoro-3-(tributylstannyl)pyrazine plays a crucial role in synthesizing new pyrazine derivatives and pyridazine derivatives. It has been utilized in a one-pot synthesis of quinuclidinylfluoropyrazine, which demonstrates its versatility in creating various chemical structures (Plé, Turck, Heynderickx, & Quéguiner, 1998).

Antiviral Applications

- A study highlights the use of a pyrazine derivative, T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), in treating lethal West Nile virus infections in rodents. This underscores the potential of pyrazine derivatives, including this compound, in antiviral therapies (Morrey et al., 2008).

Energetic Material Development

- 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, a compound related to this compound, has been synthesized for use as a high-performance melt-cast energetic material. Its properties, such as high crystal density and thermal stability, make it a candidate for explosive and propellant applications (Ma et al., 2017).

Fluorescence Studies and Material Science

- The unusual CO2 adsorption behavior of a fluoro-functionalized MOF (Metal-Organic Framework) with pyrazine and SiF(6)(2-) moieties was studied, indicating the potential of fluorinated pyrazines in material science applications (Kanoo et al., 2012).

Medicinal Chemistry

- Fluorinated pyrazoles with additional functional groups, like 3-amino-4-fluoropyrazoles, have been developed as building blocks in medicinal chemistry, demonstrating the role of fluorinated pyrazines in drug development (Surmont et al., 2011).

Antimicrobial Research

- Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown potential as antibacterial agents against human pathogens resistant to several antibiotics, revealing another important application area of pyrazine derivatives (Roymahapatra et al., 2012).

特性

IUPAC Name |

tributyl-(3-fluoropyrazin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMUYXLMGZRVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29FN2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M in hexane, 0.920 mL, 10.99 mmol) was added to 2,2,6,6-tetramethylpiperidine (2.024 mL, 11.99 mmol) in THF (50 mL) at −50° C. Following the addition, the mixture was stirred at 0° C. for 20 min and then cooled down to −100° C. 2-Fluoropyrazine (980 mg, 9.99 mmol) in THF (5 mL) was then added dropwisely. After 5 min, tributyltin chloride (3.25 mL, 11.99 mmol) in THF (5 mL) was added dropwisely and stirring was continued for 1 h. The reaction was quenched with a solution of 35% aqueous HCl, ethanol, THF (1:4:5) and allowed to warm to 20° C. The reaction mixture was diluted with sat. aqueous NaHCO3 (30 mL) and extracted with EtOAc (2×50 mL). The organic extract was washed with saturated aqueous NaCl (30 mL) and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as orange oil. The crude material was adsorbed onto a plug of silica gel and purified by chromatography through a silica gel column eluting with 50% CH2Cl2/hexanes to give 2-fluoro-3-(tributylstannyl)pyrazine (2980 mg, 7.70 mmol, 77% yield) as colorless oil. 1H NMR (300 MHz, CDCl3) δ 8.63 (s, 1H); 8.02 (s, 1H); 1.46-1.68 (m, 6H); 1.12-1.42 (m, 12H); 0.88 (t, J=7.23 Hz, 9H).

[Compound]

Name

crude material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

77%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

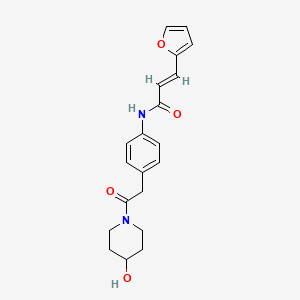

![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)

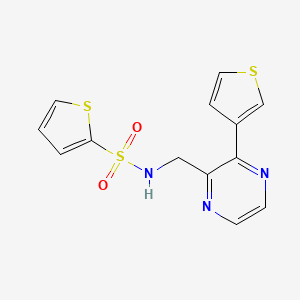

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)

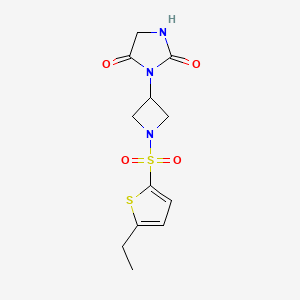

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2578093.png)